N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride
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Description
N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride is a synthetic organic compound that belongs to the class of thiazolopyridine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of specific biological targets. Its structure features a thiazolopyridine core, which is fused with a benzamide moiety, and it is often studied for its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride typically involves multiple steps:
Formation of the Thiazolopyridine Core: The initial step involves the cyclization of appropriate starting materials to form the thiazolopyridine ring system. This can be achieved through the reaction of 2-aminothiophenol with a suitable α,β-unsaturated carbonyl compound under acidic conditions.
Ethylation: The thiazolopyridine intermediate is then subjected to ethylation using ethyl iodide in the presence of a base such as potassium carbonate.
Nitration: The next step involves the nitration of the benzamide moiety. This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The final step is the coupling of the nitrated benzamide with the ethylated thiazolopyridine intermediate. This is usually done in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve optimization of the above steps to ensure high yield and purity. This includes the use of continuous flow
Properties
IUPAC Name |
N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S.ClH/c1-2-18-7-6-12-13(9-18)23-15(16-12)17-14(20)10-4-3-5-11(8-10)19(21)22;/h3-5,8H,2,6-7,9H2,1H3,(H,16,17,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWFZVCPYXSSSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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